![molecular formula C15H22N4O3S B3012242 N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl}acetamide CAS No. 1311804-23-5](/img/structure/B3012242.png)
N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl}acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl}acetamide is a synthetic compound with potential anti-ulcer properties. It belongs to the class of 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives. These compounds have been investigated for their ability to alleviate ulcers, which can be caused by aggressive foods, stomach juice components, and pathogenic microflora of the stomach mucous membrane .
Synthesis Analysis
The compound was synthesized by replacing the stereoisomeric carbon atom in a thiazolidin-4-one moiety with an N-substituted piperidine. The asymmetric center was removed from the heterocyclic compound, resulting in the spiro-fragment structure. The synthesis involved a one-pot three-component condensation of N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux. The resulting spiro-compounds exhibited anti-ulcer activity comparable to that of omeprazole .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring (thiazolidin-4-one) fused with a six-membered ring (spiro-fragment). It contains a secondary amide group, a tertiary amine, and a nitrile functional group. The compound has a total of 47 bonds, including multiple bonds and rotatable bonds .
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-10(2)14(3,9-16)17-11(20)8-19-12(21)15(18-13(19)22)4-6-23-7-5-15/h10H,4-8H2,1-3H3,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSHJCUHLSKQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1C(=O)C2(CCSCC2)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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